Ethyl 9-fluorenylideneacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

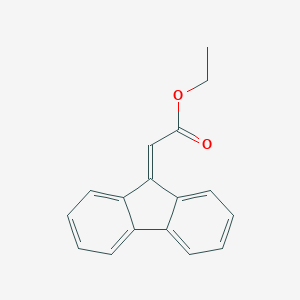

IUPAC Name |

ethyl 2-fluoren-9-ylideneacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHVJDVNASXDFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C2=CC=CC=C2C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300342 |

Source

|

| Record name | Ethyl 9-fluorenylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27973-36-0 |

Source

|

| Record name | 27973-36-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 9-fluorenylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data interpretation for Ethyl 9-fluorenylideneacetate (NMR, IR, Mass)

An In-depth Technical Guide to the Spectroscopic Interpretation of Ethyl 9-fluorenylideneacetate

Authored by: A Senior Application Scientist

Introduction: this compound is a fascinating molecule whose rigid, planar fluorenyl moiety is conjugated with an α,β-unsaturated ester. This extended π-system imparts specific electronic and structural properties that are directly observable through various spectroscopic techniques. For researchers in materials science, organic synthesis, and drug development, a precise understanding of its structure is paramount. This guide provides an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, moving beyond simple data reporting to explain the causal relationships between molecular structure and spectral output.

Molecular Structure: The Foundation of Spectral Signatures

Before delving into the spectra, a foundational analysis of the molecule's structure is essential. This compound (C₁₇H₁₄O₂) possesses several key features that dictate its spectroscopic fingerprint:

-

Fluorenylidene Core: A tricyclic aromatic system composed of two benzene rings fused to a central five-membered ring. This region contains eight aromatic protons and thirteen sp² hybridized carbons.

-

Exocyclic Alkene: A C=C double bond external to the fluorene ring system, which extends the conjugation.

-

α,β-Unsaturated Ester: The ester's carbonyl group is conjugated with the fluorenylidene C=C double bond. This conjugation significantly influences the electronic environment and, consequently, the chemical shifts and vibrational frequencies.

-

Ethyl Group: A flexible aliphatic chain attached to the ester oxygen, providing distinct signals in the upfield region of the NMR spectra.

This unique combination of a bulky, rigid aromatic system and a conjugated ester function makes this compound an excellent case study for advanced spectroscopic interpretation.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. The interpretation hinges on analyzing chemical shifts (δ), spin-spin splitting patterns (multiplicity), and integration values.

Causality in ¹H NMR Interpretation

The choice of solvent and magnetic field strength is critical. A deuterated solvent like CDCl₃ is standard for non-polar to moderately polar compounds, ensuring the solvent itself does not produce overwhelming signals. A high-field magnet (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region of this molecule.

Workflow for ¹H NMR Signal Assignment

Caption: Logical workflow for assigning ¹H NMR signals of this compound.

Predicted ¹H NMR Data & Interpretation

The spectrum is logically divided into distinct regions, each corresponding to a specific part of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 8.00 | Multiplet (m) | 8H | Aromatic Protons (Fluorenyl) | These protons reside on the aromatic rings. Their signals are complex due to mutual coupling and are shifted downfield by the aromatic ring current. |

| ~ 6.50 | Singlet (s) | 1H | Vinylic Proton (=CH) | This single proton is significantly deshielded by the anisotropic effect of the conjugated carbonyl group and the extensive π-system. |

| ~ 4.29 | Quartet (q) | 2H | Methylene Protons (-OCH₂CH₃) | The proximity to the electronegative ester oxygen shifts this signal downfield. It is split into a quartet by the adjacent methyl group (n+1 rule, 3+1=4).[1] |

| ~ 1.35 | Triplet (t) | 3H | Methyl Protons (-OCH₂CH₃) | These aliphatic protons are in a standard upfield region. The signal is split into a triplet by the adjacent methylene group (n+1 rule, 2+1=3).[1] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. As spectra are typically proton-decoupled, each unique carbon atom appears as a single line, simplifying the analysis.[2] The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Causality in ¹³C NMR Interpretation

The large chemical shift range (~200 ppm) allows for clear differentiation between sp³, sp², and sp hybridized carbons. For this compound, we expect to see signals for the ester carbonyl, the numerous sp² carbons of the aromatic and alkene systems, and the two sp³ carbons of the ethyl group. The chemical shifts are governed by hybridization (sp² carbons are downfield of sp³) and electronegativity (carbons attached to oxygen are shifted further downfield).[3]

Workflow for ¹³C NMR Signal Assignment

Caption: Logical workflow for assigning ¹³C NMR signals of this compound.

Predicted ¹³C NMR Data & Interpretation

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 166.5 | sp² | Ester Carbonyl (C=O) | The carbonyl carbon is the most deshielded carbon due to its double bond with a highly electronegative oxygen atom. |

| ~ 120 - 145 | sp² | Aromatic & Vinylic Carbons | This region contains multiple signals corresponding to the 13 carbons of the fluorenylidene core and the vinylic carbon (=CH). |

| ~ 60.8 | sp³ | Methylene Carbon (-OCH₂CH₃) | This sp³ carbon is shifted significantly downfield due to its direct attachment to the electronegative ester oxygen. |

| ~ 14.3 | sp³ | Methyl Carbon (-OCH₂CH₃) | This is a typical chemical shift for a terminal methyl group in an aliphatic chain. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality in IR Interpretation

The position of an absorption band is determined by the bond strength and the masses of the atoms involved. Conjugation plays a critical role in the IR spectrum of this compound. The delocalization of π-electrons in the C=C-C=O system weakens the C=O double bond, lowering its vibrational frequency (shifting it to a lower wavenumber) compared to a saturated ester.[4][5]

Workflow for IR Absorption Analysis

Caption: Logical workflow for interpreting the key IR absorptions of this compound.

Predicted IR Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | Rationale |

| ~ 3060 | Medium | C-H Stretch | sp² C-H (Aromatic/Vinylic) | The C-H stretching vibrations for carbons involved in double bonds typically appear above 3000 cm⁻¹. |

| ~ 2980, 2930 | Medium | C-H Stretch | sp³ C-H (Aliphatic) | The C-H stretching vibrations for the sp³ hybridized carbons of the ethyl group appear just below 3000 cm⁻¹. |

| ~ 1720 | Strong | C=O Stretch | α,β-Unsaturated Ester | This is the most prominent peak. Its frequency is lower than that of a typical saturated ester (1735-1750 cm⁻¹) due to the extended conjugation which weakens the C=O bond.[1][4] |

| ~ 1625, 1600 | Medium | C=C Stretch | Alkene & Aromatic | These absorptions correspond to the stretching of the carbon-carbon double bonds within the fluorenyl system and the exocyclic alkene. |

| ~ 1250, 1180 | Strong | C-O Stretch | Ester Linkage | Esters characteristically show two strong C-O stretching bands in the fingerprint region, corresponding to the C(=O)-O and O-C bonds.[1][4] |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization. For this guide, we consider Electron Ionization (EI-MS).

Causality in Mass Spectrometry Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, creating a radical cation known as the molecular ion (M⁺•). This ion is unstable and fragments in predictable ways, typically by breaking the weakest bonds and forming stable neutral molecules or charged fragments. The fragmentation of esters is well-documented and often involves cleavage at bonds adjacent to the carbonyl group and oxygen atom.[6][7]

Workflow for Mass Spectrum Fragmentation Analysis

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Mass Spectrum Data & Interpretation

The molecular formula is C₁₇H₁₄O₂, giving a molecular weight of 250.29 g/mol .

| m/z Value | Proposed Fragment | Formula of Loss | Rationale |

| 250 | [M]⁺• | - | This is the molecular ion peak, representing the intact molecule with one electron removed. Its presence confirms the molecular weight. |

| 205 | [M - OC₂H₅]⁺ | •OC₂H₅ | A very common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, resulting in a stable acylium ion.[6] |

| 177 | [M - COOC₂H₅]⁺ | •COOC₂H₅ | Loss of the entire ethyl carboxylate radical to leave a charged fluorenylidene fragment. |

| 165 | [C₁₃H₉]⁺ | C₄H₅O₂ | This fragment corresponds to the highly stable fluorenyl cation, a common fragment in the mass spectra of fluorene derivatives. |

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a small organic molecule should be used, with sufficient scans to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

IR Sample Preparation and Acquisition (ATR Method)

-

Instrument Background: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Mass Spectrometry Sample Preparation and Acquisition (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for purified samples.

-

Ionization: In the source, the sample is vaporized and bombarded with a 70 eV electron beam to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence and electronic nature of the key functional groups, and Mass Spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system that is fundamental to modern chemical research.

References

-

SpectraBase. Ethyl (9Z,12E)-12-nitrooctadeca-9,12-dienoate. [Link]

-

ResearchGate. Spectroscopic Studies of Fluorenone Derivatives. [Link]

-

University of Calgary. Spectroscopy Tutorial: Esters. [Link]

-

NIST WebBook. Ethyl 9-hexadecenoate. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

PubMed Central. Synthesis, structural analysis, and properties of highly twisted alkenes. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 1H NMR spectrum of 100% ethyl acetate, neat. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

University of Wisconsin-River Falls. Interpreting NMR spectra. [Link]

-

Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. Ultrafast Study of 9-Diazofluorene: Direct Observation of the First Two Singlet States of Fluorenylidene. [Link]

-

JEOL. How to read NMR spectra from the basics. [Link]

-

NIST WebBook. Ethyl Acetate. [Link]

-

University of Buenos Aires. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

-

Royal Society of Chemistry. A fluorenylidene-acridane that becomes dark in color upon grinding. [Link]

-

PubChem. Ethyl Linoleate. [Link]

-

PubChem. Ethyl linolenate. [Link]

-

Bulgarian Chemical Communications. Spectroscopic investigation of new benzanthrone luminescent dyes. [Link]

-

ResearchGate. ¹⁹F NMR spectra of ethyl acetate extracts. [Link]

-

YouTube. FTIR spectra of esters. [Link]

-

National Institutes of Health. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

-

NIST WebBook. (E)-9-Octadecenoic acid ethyl ester. [Link]

-

ResearchGate. Does anyone know the reason for the high wavelength value of an unsaturated ester group in FTIR spectra?. [Link]

-

ScienceDirect. FT-IR quantification of the carbonyl functional group. [Link]

Sources

Crystal structure analysis of fluorenylidene compounds

An In-depth Technical Guide to the Crystal Structure Analysis of Fluorenylidene Compounds

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the principles, methodologies, and interpretative techniques central to the crystal structure analysis of fluorenylidene compounds. Tailored for researchers, medicinal chemists, and materials scientists, it bridges the gap between theoretical crystallography and its practical application in understanding and engineering fluorenylidene-based systems for advanced applications, from drug development to organic electronics.

Introduction: The Structural Significance of the Fluorenylidene Moiety

Fluorenylidene compounds, characterized by the fluorene skeleton with an exocyclic double bond at the C9 position, represent a class of molecules with significant scientific interest. This interest is largely due to the unique electronic and structural properties of the fluorenylidene core. It is a rigid, planar, and electron-rich π-system that facilitates charge carrier migration, making these compounds valuable in organic electronics.[1] Furthermore, derivatives of 9-fluorenylidene are notable for having an unusually small energy gap of approximately 1.1 kcal/mol (4.6 kJ/mol) between their triplet ground state and the first singlet excited state.[2][3] This property underpins much of their reactivity and photophysical behavior.

In drug development, the fluorenyl motif serves as a versatile scaffold. Its hydrophobicity allows it to occupy binding sites in proteins, as demonstrated in studies where fluorenyl-based compounds act as inhibitors of transthyretin (TTR) fibrillogenesis, a process associated with amyloidosis.[4] The precise three-dimensional arrangement of atoms, intermolecular contacts, and conformational subtleties—collectively revealed through crystal structure analysis—are paramount. This analysis is not merely an academic exercise; it is the foundational step for establishing robust structure-property relationships, which are critical for rational drug design and the engineering of functional materials.[5][6] Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for this purpose, providing unparalleled detail on molecular geometry and packing.[7][8]

Part 1: The Crystallographic Workflow: From Synthesis to Structure

The journey from a newly synthesized fluorenylidene compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the causality behind each experimental choice. This workflow ensures the generation of a high-quality structural model that is both accurate and self-validating.

The Foundational Step: Growing High-Quality Single Crystals

The adage "the better the crystal, the better the data" is the cornerstone of crystallography. Obtaining a single crystal of suitable size and quality is often the most challenging, yet critical, phase of the analysis.

Causality in Crystallization: The goal of crystallization is to slowly transition a system from a state of high disorder (solution) to one of high order (crystal lattice), allowing molecules to pack in a regular, repeating arrangement. The rate of this transition is the primary experimental variable. Rapid changes promote precipitation or the formation of polycrystalline material, while slow, controlled changes are conducive to the growth of large, well-ordered single crystals.

Experimental Protocol: Crystal Growth by Slow Solvent Evaporation

This is the most common and often successful technique for organic compounds.

-

Solvent Selection: Choose a solvent or solvent system in which the fluorenylidene compound has moderate solubility. Highly soluble compounds may not crystallize, while poorly soluble ones may precipitate too quickly. For fluorenylidene derivatives, common solvents include toluene, dichloromethane, chloroform, and ethyl acetate, sometimes in combination with a less-volatile anti-solvent like hexane or methanol.[9][10]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature or with gentle heating. Ensure the compound is fully dissolved.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment (e.g., a dedicated crystallization cupboard or a beaker containing sand) and leave it undisturbed.

-

Monitoring and Harvesting: Monitor the vial over several days to weeks. Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a spatula or pipette and rinse them with a small amount of a solvent in which they are poorly soluble to remove surface impurities.

Alternative Crystallization Strategies:

| Technique | Principle | Best Suited For |

| Vapor Diffusion | An anti-solvent with a lower boiling point slowly diffuses into the vial containing the compound's solution, gradually reducing solubility. | Compounds that are highly soluble in the primary solvent. |

| Slow Cooling | A saturated solution prepared at an elevated temperature is slowly cooled, causing solubility to decrease and promoting crystal growth.[11] | Compounds with a steep solubility-temperature gradient. |

| Co-crystallization | A second molecule (a co-former) is added to form a new crystalline solid via non-covalent interactions, often hydrogen bonding.[12] | Compounds that are difficult to crystallize on their own. |

Data Acquisition: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the three-dimensional arrangement of atoms within a crystal by analyzing the pattern of X-rays scattered by the electrons in the crystal lattice.[13]

Workflow for SC-XRD Data Collection

Key Experimental Considerations:

-

Radiation Source: Molybdenum (Mo, λ = 0.71073 Å) is common for small organic molecules, while Copper (Cu, λ = 1.5418 Å) is used for determining absolute stereochemistry.

-

Temperature: Data is typically collected at low temperatures (100-120 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.

-

Data Collection Strategy: The crystal is rotated through a series of angles while being irradiated with X-rays. Modern CCD or CMOS detectors capture the resulting diffraction patterns as a series of images.[8] A complete data set often requires collecting a full hemisphere or sphere of data, which can take from a few hours to a day.[13]

Structure Solution and Refinement

This stage is purely computational and involves transforming the raw diffraction data into a chemically meaningful atomic model.[14]

-

Data Integration and Scaling: The raw images are processed to identify the position and intensity of each diffraction spot (reflection). These intensities are then scaled to account for experimental variations.[14]

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the reflections, their phases are lost. Methods like Direct Methods or the Patterson Method are used to generate an initial set of phases, which allows for the calculation of an initial electron density map.[15]

-

Structure Refinement: This is an iterative process where the initial atomic model is adjusted to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[16][17] The quality of the final model is assessed using crystallographic R-factors (e.g., R1), where a lower value indicates a better fit.

Part 2: Interpreting the Crystal Structure: From Coordinates to Chemical Insights

A solved crystal structure is a rich dataset. Proper interpretation involves analyzing molecular geometry, identifying key intermolecular interactions, and using advanced computational tools to quantify these features.

Molecular Geometry and Conformation

The primary data from a crystal structure includes the precise coordinates of each atom, from which bond lengths, bond angles, and torsion (dihedral) angles are calculated.[13] For fluorenylidene compounds, key points of analysis include:

-

Planarity of the Fluorene Core: Deviations from planarity can indicate significant steric strain imposed by bulky substituents.

-

The Exocyclic Double Bond: The C=C bond length and the angles around it can provide insight into the electronic nature of the attached group.

-

Conformational Isomerism: In molecules like fluorenylidene-acridanes, the molecule can adopt different shapes, such as folded or twisted conformers.[3] Single-crystal XRD can definitively identify which conformer is present in the solid state, which is crucial for understanding properties like mechanochromism, where mechanical force can induce a conformational change.[3]

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in the crystal lattice is governed by a network of non-covalent interactions. These interactions are fundamental to the material's bulk properties.[18][19]

Key Interactions in Fluorenylidene Crystals:

-

π-π Stacking: The planar, aromatic surfaces of the fluorenylidene core are prone to stacking interactions. The distance between stacked rings (typically 3.2–3.8 Å) and their relative offset (slip-stacked vs. face-to-face) are critical parameters that influence charge transport.[3][19] Strong π-stacking can lead to a red-shift in absorption and emission spectra.[3]

-

C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak acids, interacting with the electron-rich face of an adjacent aromatic ring.

-

Hydrogen Bonding: If the fluorenylidene derivative contains suitable functional groups (e.g., -OH, -NH2, -COOH), classical hydrogen bonds will often dominate the crystal packing.

-

Halogen Bonding: If halogens are present, they can act as electrophilic regions (σ-holes) and interact with nucleophiles like oxygen or nitrogen atoms.

Advanced Analysis: Hirshfeld Surfaces and Quantum Chemistry

To move beyond qualitative descriptions, computational tools are employed to visualize and quantify intermolecular forces.

Hirshfeld Surface Analysis: This technique provides a powerful way to visualize and analyze intermolecular interactions in a crystal.[20] The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored according to the proximity of neighboring atoms.

-

d_norm map: This map highlights regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative breakdown. For example, the percentage contributions from H···H, C···H, and C···C contacts can be determined, offering a holistic view of the packing forces.[21][22]

Quantum Chemical Calculations: Density Functional Theory (DFT) is frequently used to complement experimental XRD data.[23][24]

-

Geometry Optimization: Comparing the DFT-optimized (gas-phase) molecular structure with the experimental crystal structure can reveal the effects of crystal packing on molecular conformation.

-

Electronic Properties: DFT allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key parameter related to the compound's color, reactivity, and electronic behavior.[22]

-

Interaction Energies: The strength of specific intermolecular interactions (e.g., the energy of a π-stacking dimer) can be calculated to understand their relative importance in the overall crystal packing.[25]

Part 3: The Crucial Link: Structure-Property Relationships

The ultimate goal of crystal structure analysis is to forge a clear link between the atomic-level structure and the macroscopic, observable properties of the material.

Representative Crystallographic Data for a Fluorenylidene Derivative

| Parameter | Value | Significance |

| Chemical Formula | C₂₀H₁₄N₂O | Defines the atomic composition. |

| Formula Weight | 302.34 | Molar mass of the compound. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | 10.234, 8.456, 17.543 | Dimensions of the unit cell. |

| β (°) | 98.76 | Angle of the unit cell for a monoclinic system. |

| Volume (ų) | 1498.7 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the model and data. |

| wR2 (all data) | 0.112 | A weighted R-factor for all reflections. |

This is example data and does not correspond to a specific published structure.

Case Studies:

-

Chromism in Fluorenylidene-Acridanes: Single-crystal XRD studies have shown that some fluorenylidene-acridane derivatives exhibit mechanochromism—a color change upon grinding.[3] The analysis revealed that the initial yellow crystals contained a "folded" conformer. Grinding induced a phase transition to an amorphous state containing a "twisted" conformer, which was green. This direct structural evidence is key to understanding the mechanism of the chromic behavior.[3]

-

Charge Transport in Organic Semiconductors: The performance of fluorenylidene-based organic field-effect transistors (OFETs) is highly dependent on crystal packing. Structures with strong π-π stacking and short intermolecular distances typically exhibit better charge carrier mobility because the orbital overlap between adjacent molecules is maximized, creating efficient pathways for charge to move through the material.[1][26]

-

Drug-Target Interactions: In the context of transthyretin inhibitors, X-ray crystallography of the protein-ligand complex reveals the precise binding mode of the fluorenylidene compound.[4] It shows which amino acid residues are involved in interactions, confirming that the fluorenyl motif occupies hydrophobic binding pockets. This structural information is invaluable for designing next-generation inhibitors with improved potency and selectivity.[4][8]

Conclusion

The crystal structure analysis of fluorenylidene compounds is a multifaceted discipline that integrates meticulous experimental work with sophisticated computational analysis. It is the most powerful tool available for elucidating the three-dimensional architecture of these molecules in the solid state. By carefully growing crystals, collecting high-resolution diffraction data, and interpreting the resulting structures in the context of intermolecular forces and theoretical models, researchers can uncover the fundamental principles that govern the properties of these materials. This deep structural understanding is the bedrock upon which the next generation of fluorenylidene-based drugs, sensors, and electronic devices will be built.

References

-

Andrade, P., et al. (2018). X-ray Crystal Structure and Activity of Fluorenyl-Based Compounds as Transthyretin Fibrillogenesis Inhibitors. PubMed. Available at: [Link]

-

Wikipedia. Fluorenylidene. Available at: [Link]

-

Cherkasov, M. R., et al. X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. INIS-IAEA. Available at: [Link]

-

Nishino, T., et al. (2019). Crystal structures of fluorenylacridine (5) and fluorenylidene-acridane (6a). ResearchGate. Available at: [Link]

-

Yamamoto, Y., et al. (2007). Unusual Fluorenylidene-philic Interactions for Effective Conformational Induction. PubMed. Available at: [Link]

-

Sebbar, N. K., et al. (2017). Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one. National Center for Biotechnology Information. Available at: [Link]

-

Li, Y., et al. (2011). Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine]. PubMed. Available at: [Link]

- Google Patents. Crystallization method for fluorene purification.

-

X-ray Professional. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

ResearchGate. Syntheses, X-ray crystal structures and reactivity of fluorenylidene- and dibenzosuberenylidene-allenes. Available at: [Link]

-

Grokipedia. Fluorenylidene. Available at: [Link]

-

ResearchGate. A comparison of the structural similarities of 9-fluorenylidenes, 9,9. Available at: [Link]

-

The Biochemist. A beginner's guide to X-ray data processing. Portland Press. Available at: [Link]

-

Royal Society of Chemistry. Structure–property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4′-(9-fluorenylidene)-dianiline. Available at: [Link]

-

ACS Publications. Application of Quantum Chemistry Insights to the Prediction of Phase Equilibria in Associating Systems. Available at: [Link]

-

Structure solution and refinement: introductory strategies. Available at: [Link]

-

Chen, W.-C., et al. (2023). Synthesis, structural analysis, and properties of highly twisted alkenes 13,13'-bis(dibenzo[a,i]fluorenylidene) and its derivatives. PubMed Central. Available at: [Link]

-

MedCrave. Studies in Computational Quantum Chemistry. Available at: [Link]

-

Royal Society of Chemistry. Intermolecular interactions in molecular crystals: what's in a name?. Available at: [Link]

-

Guide for crystallization. Available at: [Link]

-

Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]

-

National Center for Biotechnology Information. Crystal structure, Hirshfeld surface analysis and energy frameworks of 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one. Available at: [Link]

-

ResearchGate. Solution-Crystallization and Related Phenomena in 9,9-Dialkyl-Fluorene Polymers. Available at: [Link]

-

MIT OpenCourseWare. Structure refinement. Available at: [Link]

-

MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

-

SciSpace. Intermolecular Interactions in Molecular Crystals and Their Effect on Thermally Activated Delayed Fluorescence of Helicene-Based. Available at: [Link]

-

YouTube. Single Crystal X-Ray Diffraction Data Collection. Available at: [Link]

-

National Center for Biotechnology Information. Quantum Chemistry Calculations for Metabolomics: Focus Review. Available at: [Link]

-

ResearchGate. (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Available at: [Link]

-

National Center for Biotechnology Information. Solution-Crystallization and Related Phenomena in 9,9-Dialkyl-Fluorene Polymers. I. Crystalline Polymer-Solvent Compound Formation for Poly(9,9-dioctylfluorene). Available at: [Link]

-

Oxford Academic. Solution and Refinement of Crystal Structures. Available at: [Link]

-

ResearchGate. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available at: [Link]

-

Introduction to Structure Refinement. Available at: [Link]

-

CCDC. Structural Chemistry Data, Software, and Insights. Available at: [Link]

-

SpringerLink. Quantum-Chemical Calculations for the Electronic Absorption Spectra of Certain Anthocyanidins. Available at: [Link]

-

Kinam Park. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Available at: [Link]

-

YouTube. Crystal Structure Solution and Refinement in Apex3. Available at: [Link]

-

PubChem. 9H-Fluorene, 9-ethylidene-. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Available at: [Link]

-

Iowa Research Online. CCDC 2439985: Experimental Crystal Structure Determination. Available at: [Link]

-

YouTube. Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorenylidene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystal structure and activity of fluorenyl-based compounds as transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–property relationship in fluorene-based polymer films obtained by electropolymerization of 4,4′-(9-fluorenylidene)-dianiline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 7. rigaku.com [rigaku.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. researchgate.net [researchgate.net]

- 10. Solution-Crystallization and Related Phenomena in 9,9-Dialkyl-Fluorene Polymers. I. Crystalline Polymer-Solvent Compound Formation for Poly(9,9-dioctylfluorene) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]

- 12. unifr.ch [unifr.ch]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. portlandpress.com [portlandpress.com]

- 15. academic.oup.com [academic.oup.com]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. Introduction [pd.chem.ucl.ac.uk]

- 18. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(4-fluorobenzylidene)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, characterization, crystal structure and DFT studies on 1',3'-dihydrospiro[fluorene-9,2'-perimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. orbit.dtu.dk [orbit.dtu.dk]

- 26. Synthesis, structural analysis, and properties of highly twisted alkenes 13,13’-bis(dibenzo[a,i]fluorenylidene) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Duality of a Carbene: Understanding and Harnessing the Reactivity of the Fluorenylidene Moiety

An In-depth Technical Guide

Abstract

Fluorenylidene, the carbene derived from the 9-position of fluorene, stands as a cornerstone for mechanistic studies in organic chemistry. Its distinction lies in an unusually small energy gap between its singlet and triplet spin states, making it a rare example of a carbene where both states are thermally accessible and kinetically relevant under ambient conditions.[1][2] This guide provides an in-depth exploration of the electronic structure, generation, and unique dual-state reactivity of fluorenylidene. We will dissect the mechanistic dichotomy governed by the Skell-Woodworth rules, detailing the concerted pathways of the singlet state and the stepwise, diradical nature of the triplet state. Furthermore, this whitepaper offers field-proven insights into controlling the reaction outcomes through strategic selection of experimental parameters such as solvent and reactant concentrations. Detailed protocols for the generation and key synthetic transformations, supported by spectroscopic data and mechanistic diagrams, are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to predict and manipulate the chemical behavior of this fascinating reactive intermediate.

Introduction: The Unique Position of Fluorenylidene in Carbene Chemistry

Carbenes, neutral chemical species containing a divalent carbon atom, are highly valuable reactive intermediates known for their ability to forge new carbon-carbon bonds through reactions like cyclopropanation and insertion into strong σ-bonds.[3][4] Their reactivity is fundamentally dictated by their electronic spin state. Most carbenes exist with a significant energy separation between their singlet (spin-paired) and triplet (spin-unpaired) states, leading to chemistry dominated by the ground state.

Fluorenylidene (systematically 9H-fluoren-9-ylidene) is a remarkable exception.[1] It is an arylcarbene where the triplet state is the ground state, but only by a mere 1.1 kcal/mol (4.6 kJ/mol) lower in energy than the first singlet state.[1][2] This near-degeneracy allows for a rapid equilibrium between the two spin states in solution.[2] Consequently, the observed products of a reaction often arise from a combination of pathways originating from both the singlet and triplet carbene, a behavior that is highly dependent on the experimental conditions.[1] This unique characteristic makes fluorenylidene an ideal model system for studying the intrinsic reactivity of carbene spin states and the dynamics of intersystem crossing (ISC).

Electronic Structure: The Heart of Dual Reactivity

The distinct reactivity of fluorenylidene's two spin states is a direct consequence of their differing electronic configurations and geometries.

-

The Singlet State (¹FL): In the singlet state, the two non-bonding electrons are spin-paired and occupy a single sp²-hybridized orbital in the plane of the aromatic rings. This leaves a vacant p-orbital orthogonal to the molecular plane.[1] This empty p-orbital confers significant electrophilic character to the singlet carbene, making it susceptible to attack by nucleophiles. Geometrically, the singlet state is bent.

-

The Triplet State (³FL): The triplet ground state is also believed to be bent.[1] Its two non-bonding electrons are unpaired (parallel spins) and reside in two orthogonal orbitals: one sp-hybrid orbital with sigma (σ) symmetry in the molecular plane, and one p-orbital with pi (π) symmetry that can interact with the aromatic system.[1] This configuration gives the triplet state diradical character, predisposing it to stepwise, radical-like reaction mechanisms.

-

Intersystem Crossing (ISC): The conversion between the singlet and triplet states is a radiationless process known as intersystem crossing.[1] For fluorenylidene, this process is rapid and reversible, establishing an equilibrium in solution. The rate of ISC is a critical parameter that, in competition with the rates of chemical reactions, determines the ultimate product distribution.[1][5]

Generation of Fluorenylidene

The most common and reliable method for generating fluorenylidene is the photolysis or thermolysis of 9-diazofluorene (DAF).[1][2] The extrusion of a stable dinitrogen molecule provides a strong thermodynamic driving force for the reaction.

Ultrafast time-resolved laser flash photolysis (LFP) studies on DAF have elucidated a multi-step formation process.[1][5] Irradiation of DAF first produces an excited singlet state (¹DAF), which then decays to form fluorenylidene.[5] This decay primarily yields the lower-energy singlet carbene (¹FL), with a minor channel leading to a higher-energy excited singlet carbene (¹FL).[1][5] The excited ¹FL* rapidly relaxes to ¹FL, which then equilibrates with the triplet ground state (³FL) via ISC.[5]

Experimental Protocol 1: Photolytic Generation of Fluorenylidene

-

Objective: To generate fluorenylidene in solution for subsequent trapping reactions.

-

Materials: 9-Diazofluorene (DAF), spectroscopic grade solvent (e.g., acetonitrile, cyclohexane), quartz reaction vessel, nitrogen line for deoxygenation, UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm), magnetic stirrer.

-

Causality: DAF is used as the precursor due to the clean extrusion of N₂ upon photolysis. The choice of solvent is critical as it influences the singlet/triplet reactivity (see Section 5). Deoxygenation is essential because triplet carbenes are readily quenched by molecular oxygen. A Pyrex filter is used to prevent higher-energy UV light from decomposing the solvent or products.

-

Procedure:

-

Prepare a dilute solution of DAF (e.g., 1-5 mM) in the chosen solvent in the quartz reaction vessel.

-

Sparge the solution with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

While maintaining a positive pressure of inert gas, place the vessel in proximity to the UV lamp and begin vigorous stirring.

-

Irradiate the solution. The characteristic red color of DAF will fade as it is converted to the carbene and subsequently reacts. Reaction progress can be monitored by TLC or UV-Vis spectroscopy.

-

Once the DAF is consumed, the irradiation is stopped. The resulting solution contains the products of fluorenylidene reacting with itself, the solvent, or any added trapping agent.

-

-

Self-Validation: The disappearance of the DAF absorption bands in the UV-Vis spectrum and the appearance of expected product peaks in GC-MS or ¹H NMR analysis validate the successful generation and reaction of the carbene.

Dichotomous Reactivity: Singlet vs. Triplet Pathways

The reactivity of fluorenylidene with unsaturated systems, like olefins, is a classic illustration of the Skell-Woodworth rules, which correlate the spin state of a carbene to the stereochemistry of the resulting cyclopropane.[1]

Singlet (¹FL) Reactivity: Concerted and Stereospecific

The electrophilic singlet carbene, with its vacant p-orbital, reacts with olefins in a single, concerted step.[1][2] The two new sigma bonds in the cyclopropane ring are formed simultaneously. This mechanism necessitates the retention of the olefin's original stereochemistry. For example, the reaction of ¹FL with cis-2-butene yields exclusively cis-1,2-dimethyl-3-spiro-9'-fluorenylcyclopropane.

Key singlet-state reactions include:

-

[2+1] Cycloaddition: Stereospecific formation of cyclopropanes.[2]

-

O-H Insertion: Reaction with alcohols like methanol proceeds rapidly, often in competition with ISC, to form ethers.[5][6]

-

Ylide Formation: Reaction with lone-pair donors (e.g., sulfides, amines) to form ylides, which can be stable or undergo further rearrangement.[2]

Triplet (³FL) Reactivity: Stepwise and Non-stereospecific

The diradical triplet carbene reacts with olefins in a stepwise fashion.[1][2] The first step is the formation of a 1,3-diradical intermediate. This intermediate has a finite lifetime during which rotation around the single bonds can occur. Before the final spin inversion and ring closure can happen, the original stereochemistry of the olefin is scrambled. Consequently, the reaction of ³FL with cis-2-butene produces a mixture of cis and trans cyclopropane products.

Key triplet-state reactions include:

-

[2+1] Cycloaddition: Non-stereospecific formation of cyclopropanes.[2]

-

Hydrogen Abstraction: The radical-like triplet can abstract hydrogen atoms from the solvent or other molecules, leading to the 9-fluorenyl radical.[6]

-

Dimerization: Reaction of two triplet carbenes can lead to the formation of bifluorenylidene (the corresponding alkene).[7]

Controlling Reactivity: A Scientist's Guide to Selectivity

The ability to influence the outcome of fluorenylidene reactions is a testament to the principles of physical organic chemistry. By manipulating the reaction environment, one can favor either the singlet or triplet pathway.

-

Causality of Solvent Choice: The solvent plays a pivotal role in modulating the rate of intersystem crossing.

-

Halogenated Solvents: Solvents like dibromomethane and hexafluorobenzene have been shown to slow down the rate of ISC (¹FL → ³FL).[1][5] This is theorized to occur through complexation between the solvent's halogen atoms and the empty p-orbital of the singlet carbene, stabilizing it and increasing its lifetime.[1] This extended lifetime allows the singlet carbene more opportunity to react before it converts to the triplet state, thus increasing the yield of stereospecific products.

-

Polar Solvents: Acetonitrile is a common solvent for observing both singlet and triplet reactivity.[6]

-

Nonpolar, H-donating Solvents: In solvents like cyclohexane or pentane, hydrogen atom abstraction by the triplet carbene can become a dominant pathway, leading to the formation of the 9-fluorenyl radical.[6]

-

-

Role of Reactant Concentration: According to kinetic principles, the reaction of singlet fluorenylidene with a trapping agent (e.g., an olefin) is a bimolecular process. Therefore, increasing the concentration of the trapping agent will increase the rate of the singlet reaction. If this rate becomes significantly faster than the rate of intersystem crossing (a unimolecular process), the reaction will be funneled through the singlet pathway, maximizing stereospecificity.[6]

Table 1: Influence of Environment on Fluorenylidene Reactivity

| Condition | Key Variable | Effect on Carbene | Dominant Outcome/Products | Causality |

|---|---|---|---|---|

| Solvent | Hexafluorobenzene | Stabilizes ¹FL, slows ISC[5] | High stereospecificity in cycloadditions | Complexation of halogen with vacant p-orbital of ¹FL.[1] |

| Solvent | Cyclohexane | No stabilization of ¹FL | Hydrogen abstraction, non-stereospecific products | Triplet state abstracts H• from solvent.[6] |

| Reactant | High [Olefin] | Traps ¹FL before ISC | High stereospecificity in cycloadditions | Bimolecular trapping outcompetes unimolecular ISC.[6] |

| Reactant | Low [Olefin] | ¹FL undergoes ISC | Mixture of stereoisomers, H-abstraction | ISC becomes kinetically competitive with trapping. |

| Quencher | Butadiene | Quenches ³FL | Increased stereospecific yields | Intercepts the triplet state, preventing its reaction.[1] |

Spectroscopic Characterization: Observing a Transient Species

Due to its fleeting nature, fluorenylidene is studied using advanced spectroscopic techniques capable of sub-microsecond time resolution.

-

Laser Flash Photolysis (LFP): This is the premier technique for studying fluorenylidene.[6] A short laser pulse generates the carbene from DAF, and its subsequent behavior is monitored by a probe light beam, allowing for the direct observation of both ¹FL and ³FL.[6] These species have distinct absorption spectra, enabling the measurement of their formation and decay kinetics, the rate of ISC, and the rates of their reactions with various substrates.[6]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: As the triplet state possesses unpaired electrons, it is paramagnetic and can be detected by EPR spectroscopy, typically in frozen matrices at cryogenic temperatures.[6] This technique provides definitive proof of the triplet ground state.

Table 2: Spectroscopic Data for Fluorenylidene Species

| Species | Technique | Solvent | Absorption λ_max (nm) | Reference |

|---|---|---|---|---|

| ¹FL | LFP | Acetonitrile | 470 | [6] |

| ¹FL | LFP | Various | 405-430 | [5] |

| ¹FL* (Excited Singlet) | LFP | Various | 370 | [5] |

| ³FL | LFP | Acetonitrile | Identical to low temp. spectrum | [6] |

| ³FL | Low-Temp. Matrix | Glass | ~490-500 |[6] |

Conclusion and Outlook

The fluorenylidene moiety is more than just a reactive intermediate; it is a powerful tool for education and research in physical organic chemistry. Its finely balanced singlet-triplet energy landscape provides a unique platform to directly observe and manipulate the fundamental reactivity of different carbene spin states. The principles learned from studying fluorenylidene—the interplay between reaction kinetics and intersystem crossing, and the profound influence of the solvent environment—are broadly applicable to understanding other reactive intermediates. As synthetic methods become more sophisticated, the ability to control such subtle energetic and kinetic factors will be paramount. Future research may leverage the dual-state reactivity of fluorenylidene derivatives in the development of novel stimuli-responsive materials, where external triggers can switch between two distinct chemical pathways to alter material properties.[8][9]

References

-

Title: Fluorenylidene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Fluorenylidene - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Ultrafast study of 9-diazofluorene: direct observation of the first two singlet states of fluorenylidene Source: PubMed URL: [Link]

-

Title: Chemistry of Fluorenylidene. Direct Observation of, and Kinetic Measurements on, a Singlet and a Triplet Carbene at Room Temperature Source: Journal of the American Chemical Society URL: [Link]

-

Title: A fluorenylidene-acridane that becomes dark in color upon grinding – ground state mechanochromism by conformational change Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Synthesis, structural analysis, and properties of highly twisted alkenes 13,13'-bis(dibenzo[a,i]fluorenylidene) and its derivatives Source: PubMed Central URL: [Link]

-

Title: Carbene reactivity from alkyl and aryl aldehydes Source: PubMed Central URL: [Link]

-

Title: Carbene reactivity from alkyl and aryl aldehydes Source: bioRxiv URL: [Link]

-

Title: Chemical and physical properties of fluorenylidene: equilibration of the singlet and triplet carbenes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Equilibrium and thermodynamic studies of chromic overcrowded fluorenylidene-acridanes with modified fluorene moieties Source: PubMed Central URL: [Link]

Sources

- 1. Fluorenylidene - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Carbene reactivity from alkyl and aryl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Ultrafast study of 9-diazofluorene: direct observation of the first two singlet states of fluorenylidene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A fluorenylidene-acridane that becomes dark in color upon grinding – ground state mechanochromism by conformational change - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Equilibrium and thermodynamic studies of chromic overcrowded fluorenylidene-acridanes with modified fluorene moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron Density Distribution and Theoretical Studies of Ethyl 9-fluorenylideneacetate

Intended for: Researchers, scientists, and drug development professionals

Abstract

Ethyl 9-fluorenylideneacetate is a fascinating organic molecule with potential applications in materials science and medicinal chemistry. Understanding its three-dimensional structure and the distribution of electrons within its bonds is critical to harnessing its properties. This guide provides a comprehensive overview of the theoretical approaches used to study this compound, with a particular focus on Density Functional Theory (DFT). In the absence of a publicly available crystal structure, this document emphasizes the power of computational chemistry to predict and analyze the molecule's geometry, electronic properties, and reactivity. We will also detail the common synthetic routes to this compound, providing a holistic view for researchers.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₇H₁₄O₂, belongs to the fluorene family of compounds. The core of this molecule is the fluorene system, a polycyclic aromatic hydrocarbon that is known for its rigidity and electronic properties. The ethyl acetate group attached to the fluorene core introduces polarity and potential sites for chemical modification.

The study of such molecules is pivotal in several fields:

-

Materials Science: The conjugated π-system of the fluorene core makes its derivatives promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

-

Medicinal Chemistry: The fluorene scaffold is present in a number of biologically active compounds. Understanding the electron distribution helps in designing derivatives with specific binding properties to biological targets.

-

Drug Development: A detailed knowledge of a molecule's electronic structure is a cornerstone of modern drug design, enabling the prediction of its metabolic fate, toxicity, and interaction with target proteins.

Given the absence of an experimentally determined crystal structure for this compound in the public domain, theoretical and computational methods are not just complementary, but essential tools for its characterization.

Synthesis of this compound

The most common and efficient methods for the synthesis of this compound are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction .[1][2][3][4][5] Both reactions are powerful tools for the formation of carbon-carbon double bonds.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is often preferred for the synthesis of α,β-unsaturated esters like this compound due to its high stereoselectivity, typically favoring the formation of the (E)-alkene, and the ease of removal of the phosphate byproduct.[1][3][4][5]

Reaction Scheme:

9-fluorenone + Triethyl phosphonoacetate → this compound + Diethyl phosphate

Detailed Experimental Protocol:

-

Preparation of the Phosphonate Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of triethyl phosphonoacetate in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to the solution to deprotonate the phosphonate and form the stabilized carbanion (ylide). Stir the reaction mixture at 0 °C for 30-60 minutes.

-

-

Reaction with 9-fluorenone:

-

Dissolve 9-fluorenone in anhydrous THF in the dropping funnel.

-

Add the 9-fluorenone solution dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

The final product, this compound, is typically a solid with a melting point in the range of 75-77°C.[6]

-

Theoretical Determination of Electron Density Distribution

In the absence of experimental crystallographic data, Density Functional Theory (DFT) stands out as a powerful ab initio method to predict the molecular structure and electronic properties of this compound with high accuracy.

Density Functional Theory (DFT) Calculations

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less expensive than other high-level quantum chemistry methods, making it suitable for molecules of this size.

Workflow for DFT Calculations:

Caption: A typical workflow for DFT calculations.

Detailed Protocol for DFT Calculations:

-

Building the Initial Structure: Construct the 3D structure of this compound using molecular modeling software such as GaussView, Avogadro, or ChemDraw.

-

Choosing the Level of Theory:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the atomic nuclei and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

-

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This process iteratively adjusts the positions of the atoms until a stable structure is reached.

-

Frequency Calculation: After optimization, a frequency calculation should be performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Calculation of Electronic Properties: With the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with other species.

-

Mulliken Atomic Charges: These calculations partition the total electron density among the individual atoms, providing an estimate of the partial charge on each atom.

-

Predicted Molecular Geometry and Electronic Properties

While specific calculated values for this compound are not available in the literature, we can predict the expected outcomes based on the known properties of its constituent parts and data from similar fluorene derivatives.

Molecular Geometry

The optimized geometry is expected to show a high degree of planarity in the fluorene core. The ethyl acetate group will likely be slightly twisted out of the plane of the fluorene ring to minimize steric hindrance.

Table 1: Predicted Bond Lengths and Angles for this compound (based on DFT calculations of similar compounds)

| Parameter | Predicted Value |

| C=C (exocyclic) | ~1.35 Å |

| C=O (carbonyl) | ~1.22 Å |

| C-O (ester) | ~1.35 Å |

| C-C (fluorene) | ~1.40 - 1.45 Å |

| C=C-C (angle) | ~125° |

| O=C-O (angle) | ~123° |

Electronic Properties

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich fluorene ring system.

-

LUMO: The LUMO is likely to be distributed over the exocyclic double bond and the carbonyl group of the ethyl acetate moiety, which are the most electrophilic parts of the molecule.

-

MEP: The MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating an electron-rich region susceptible to electrophilic attack. The hydrogen atoms of the fluorene core would exhibit a positive potential (blue), indicating electron-deficient regions.

Hirshfeld Surface Analysis: A Tool for Intermolecular Interactions

Although we lack the crystal structure needed for a traditional Hirshfeld analysis, it is an important concept for researchers in this field. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It is generated by partitioning the space in the crystal into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules.

Information Derived from Hirshfeld Analysis:

-

dnorm Surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts which are crucial for crystal packing.

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative measure of the percentage of different types of interactions (e.g., H···H, C···H, O···H). For similar molecules, H···H contacts are often the most significant contributor to the overall crystal packing.[7][8]

Workflow for Hirshfeld Surface Analysis (Hypothetical):

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. This compound | 27973-36-0 | Benchchem [benchchem.com]

- 7. Experiment 9: Wittig Synthesis of Ethyl Cinnamate – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 8. Research Portal [iro.uiowa.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 9-Fluorenylideneacetate via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the synthesis of Ethyl 9-fluorenylideneacetate, a valuable scaffold in medicinal chemistry. By leveraging the classic Knoevenagel condensation, this document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and a discussion of the compound's relevance in contemporary drug discovery. Our approach emphasizes not just the procedural steps but the underlying chemical principles, ensuring a thorough understanding for both experienced researchers and those new to this synthetic transformation.

Introduction: The Significance of the Knoevenagel Condensation and the Fluorenylidene Scaffold

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically catalyzed by a base.[1] This reaction is instrumental in the preparation of α,β-unsaturated compounds, which are versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.

The 9-fluorenylidene moiety, a tricyclic aromatic hydrocarbon framework, is a privileged structure in medicinal chemistry. Its rigid and planar nature provides a unique scaffold for the design of molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of this compound via the Knoevenagel condensation of 9-fluorenone and an active methylene compound like ethyl acetate or its more reactive counterpart, ethyl cyanoacetate, provides a direct route to this important class of compounds.

Reaction Mechanism: A Step-by-Step Elucidation

The Knoevenagel condensation proceeds through a series of well-defined steps, catalyzed by a weak base such as piperidine. The causality behind the catalytic choice lies in piperidine's ability to act as both a base to deprotonate the active methylene compound and as a nucleophile to activate the carbonyl group.

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the active methylene compound (in this case, derived from ethyl acetate) by the basic catalyst (piperidine). This results in the formation of a resonance-stabilized enolate ion. The acidity of the α-protons is crucial for this step to proceed under mildly basic conditions.

-

Nucleophilic Attack: The newly formed enolate ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of 9-fluorenone. This nucleophilic addition leads to the formation of a tetrahedral intermediate.

-

Protonation: The tetrahedral intermediate is then protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy ester.

-

Dehydration: Under the reaction conditions, this β-hydroxy ester readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product, this compound. This dehydration step is often the driving force for the reaction.

Diagram of the Reaction Mechanism

Caption: The Knoevenagel condensation mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the Knoevenagel condensation and is designed to be a self-validating system, with clear checkpoints for reaction monitoring and product characterization.[2]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 9-Fluorenone | 180.20 | 1.80 g | 10.0 | Ensure it is dry. |

| Ethyl acetate | 88.11 | 15 mL | - | Used as both reactant and solvent. |

| Piperidine | 85.15 | 0.17 g (0.2 mL) | 2.0 | Freshly distilled is recommended. |

| Glacial Acetic Acid | 60.05 | 0.12 g (0.11 mL) | 2.0 | Co-catalyst. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

| Dichloromethane | 84.93 | As needed | - | For extraction. |

| Saturated NaCl solution | - | As needed | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9-fluorenone (1.80 g, 10.0 mmol) and ethyl acetate (15 mL). Stir the mixture until the 9-fluorenone is completely dissolved.

-

Catalyst Addition: To the stirred solution, add piperidine (0.2 mL, 2.0 mmol) followed by glacial acetic acid (0.11 mL, 2.0 mmol) in a dropwise manner. The acetic acid serves to activate the carbonyl group of 9-fluorenone.

-

Reaction: Heat the reaction mixture to reflux (approximately 77 °C, the boiling point of ethyl acetate) and maintain the reflux for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The disappearance of the 9-fluorenone spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with 30 mL of dichloromethane.

-

Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and finally with 20 mL of saturated NaCl solution. These washes remove the piperidine and acetic acid catalysts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, a solid, can be purified by recrystallization from hot ethanol to yield yellow crystals of this compound.

Experimental Workflow Diagram

Sources

Application Notes and Protocols: The Role of Ethyl 9-fluorenylideneacetate in Polymerization Reactions

Foreword for the Modern Polymer Chemist: Unlocking the Potential of a Unique Monomer

To the researchers, scientists, and drug development professionals delving into the ever-evolving landscape of polymer chemistry, this guide serves as a comprehensive exploration into the polymerization of Ethyl 9-fluorenylideneacetate. While the direct polymerization of this specific monomer is not extensively documented in publicly available literature, its unique chemical structure—featuring a reactive exocyclic double bond conjugated with a bulky, rigid, and electronically active fluorenylidene moiety—presents a compelling case for its utility in creating novel polymers with tailored properties.

This document moves beyond a simple recitation of facts. It is a synthesis of established polymerization principles, insights from analogous chemical systems, and a forward-looking perspective on the potential applications of poly(this compound). We will dissect the theoretical underpinnings of its reactivity, propose detailed experimental protocols for its polymerization via radical and anionic pathways, and outline the critical characterization techniques necessary to validate the synthesis and understand the properties of the resulting polymers. Our goal is to provide you not just with a map, but with a compass to navigate the exciting possibilities that this compound holds for materials science, organic electronics, and advanced drug delivery systems.

The Monomer at a Glance: Structure, Properties, and Polymerization Potential

This compound (EFA) is an aromatic ester characterized by the chemical formula C₁₇H₁₄O₂ and a molecular weight of 250.29 g/mol .[1] Its structure is distinguished by a fluorene core, a planar and rigid polycyclic aromatic hydrocarbon, to which an ethyl acetate group is attached via an exocyclic double bond at the 9-position.[2] This exocyclic double bond is the key to its potential as a monomer in addition polymerization reactions.

Key Structural Features and Their Implications for Polymerization:

-

Exocyclic Double Bond: This is the primary site for polymerization. Its reactivity is influenced by the steric hindrance of the bulky fluorenylidene group and the electronic effects of the conjugated system. The reactivity of such exocyclic double bonds in related systems suggests a susceptibility to radical and anionic attack.[3]

-

Fluorenylidene Moiety: This large, rigid side group is expected to impart significant and desirable properties to the resulting polymer, including high thermal stability, a high refractive index, and interesting photophysical characteristics.[4] The steric bulk will likely influence the polymer's chain flexibility, solubility, and morphology.

-

Ester Group: The ethyl ester group offers a site for potential post-polymerization modification, allowing for the introduction of other functional groups or for the controlled degradation of the polymer backbone under specific conditions.

The combination of these features makes EFA a promising candidate for the synthesis of specialty polymers with applications in fields where high performance is paramount.

Proposed Polymerization Mechanisms and Protocols